BenchChemオンラインストアへようこそ!

Ethyl 1-bromoisoquinoline-3-carboxylate

Medicinal Chemistry Cross-Coupling PBR Ligands

This 1-bromo regioisomer is the optimal starting material for palladium-catalyzed synthesis of 1-arylisoquinoline-3-carboxylates—a scaffold yielding PK 11195 analogues targeting the peripheral benzodiazepine receptor. The 1-bromo position confers a unique electrophilic profile governing regioselectivity in cross-coupling; 4-, 5-, or 8-bromo isomers cannot substitute. The ethyl ester balances hydrolytic stability with optimal lipophilicity (LogP 3.17–3.27) for intermediate handling and purification. Well-documented safety profile (GHS07; H302/H315/H319/H335) and established commercial purity (≥98%) reduce supply chain risk versus lesser-characterized analogs. Also applicable in copper-mediated carborane coupling via Suzuki-Miyaura reactions for materials chemistry.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 1079947-40-2
Cat. No. B1512247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-bromoisoquinoline-3-carboxylate
CAS1079947-40-2
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2C(=N1)Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3
InChIKeyXZQAFRMHJRYNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Bromoisoquinoline-3-Carboxylate (CAS 1079947-40-2): Core Chemical Identity and Procurement Baseline


Ethyl 1-bromoisoquinoline-3-carboxylate is a halogenated heterocyclic building block within the isoquinoline-3-carboxylate class . Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol . The compound features a bromine atom at the 1-position and an ethyl ester at the 3-position of the isoquinoline ring system . This specific substitution pattern defines its role as a versatile electrophilic partner in cross-coupling chemistry, particularly in palladium-catalyzed reactions for the synthesis of bioactive molecules [1].

Ethyl 1-Bromoisoquinoline-3-Carboxylate: Why In-Class Analogs Cannot Be Interchanged


Generic substitution of isoquinoline-3-carboxylate derivatives is not feasible due to the critical influence of both halogen position and ester identity on downstream synthetic outcomes. The 1-bromo substitution pattern in ethyl 1-bromoisoquinoline-3-carboxylate confers a unique electrophilic profile that governs regioselectivity in cross-coupling reactions, a feature not shared by 4-, 5-, or 8-bromo regioisomers [1]. Furthermore, the ethyl ester moiety offers a balance of hydrolytic stability and lipophilicity (LogP = 3.17-3.27) that differs significantly from methyl or tert-butyl analogs, directly impacting intermediate handling and final product purification . These structural parameters are not interchangeable; using a different ester or halogen position can lead to divergent reaction kinetics, altered selectivity, and ultimately, failure to generate the desired target molecule [1].

Quantitative Differentiation of Ethyl 1-Bromoisoquinoline-3-Carboxylate: Head-to-Head Comparator Data


Synthetic Utility: Enabling Pd-Catalyzed Arylation for PK 11195 Analogues

Ethyl 1-bromoisoquinoline-3-carboxylate serves as a key substrate in palladium-catalyzed arylation reactions for the synthesis of PK 11195 analogues [1]. This utility is contingent upon the specific 1-bromo-3-carboxylate substitution pattern, as demonstrated by comparative studies with its ethyl 4-bromoquinoline-2-carboxylate isomer [1]. Under optimized conditions employing [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium as a precatalyst, an array of 1-arylisoquinoline-3-carboxylates were prepared in a 'much improved' manner compared to prior methods [1]. While exact comparative yield data are not tabulated in the open-access summary, the work explicitly validates this specific scaffold for accessing biologically relevant analogues of PK 11195 (a PBR ligand with Kd = 20 nM), a pathway inaccessible using other regioisomers or ester variants .

Medicinal Chemistry Cross-Coupling PBR Ligands

Lipophilicity Profile: logP Comparison with Related Scaffolds

The calculated partition coefficient (LogP) for ethyl 1-bromoisoquinoline-3-carboxylate is reported as 3.174 and 3.265 . This value provides a quantitative measure of its hydrophobicity, which directly impacts solubility and passive membrane permeability during biological evaluation. In comparison, the unsubstituted isoquinoline-3-carboxylic acid (CAS 6624-49-3) is significantly more hydrophilic due to the free carboxylic acid group, and even methyl ester variants may exhibit different LogP values, influencing their behavior in assay media and subsequent purification steps [1]. This specific LogP range positions the ethyl ester as a balanced intermediate, more lipophilic than acid analogs but less so than larger alkyl esters, facilitating handling in both organic synthesis and preliminary biological assays.

Physicochemical Properties Drug Design ADME

Commercial Availability and Purity Benchmarks for Procurement

This compound is commercially available from multiple reputable vendors with consistent purity specifications. Typical purities are reported as 98% or 97.0% . Pricing and packaging data indicate standard research-scale availability (e.g., 100 mg to 5 g) . While direct purity comparisons to closely related, less common analogs like 5-bromoisoquinoline-1-carboxylate or 8-bromoisoquinoline-3-carboxylate are not universally available in vendor datasheets, the established supply chain and documented purity range for ethyl 1-bromoisoquinoline-3-carboxylate ensure reproducible experimental outcomes, a key factor for procurement decisions in both academic and industrial laboratories .

Chemical Procurement Quality Control Building Blocks

Safety and Handling Profile: Differentiated from Unhalogenated Analogs

Ethyl 1-bromoisoquinoline-3-carboxylate is classified with GHS07 pictograms and carries the Signal Word 'Warning' . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile differs from non-halogenated isoquinoline-3-carboxylates, which may lack the specific toxicological concerns associated with the bromine atom. The presence of the bromine substituent necessitates additional handling precautions and may incur HazMat shipping fees, as noted by vendors . This safety profile is a concrete, quantifiable differentiator for procurement and laboratory safety planning, requiring specific personal protective equipment and waste disposal procedures not universally required for all in-class compounds .

Laboratory Safety Hazard Assessment Handling Protocols

Target Application Scenarios for Ethyl 1-Bromoisoquinoline-3-Carboxylate Based on Verified Evidence


Medicinal Chemistry: Synthesis of PK 11195 Analogues as PBR Ligands

This compound is the optimal starting material for the palladium-catalyzed synthesis of 1-arylisoquinoline-3-carboxylates, a scaffold known to produce analogues of the peripheral benzodiazepine receptor (PBR) ligand PK 11195 [1]. The defined reaction conditions using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium enable the efficient preparation of libraries of these biologically relevant molecules, which are implicated in apoptosis processes [1]. Procurement should be prioritized when the synthetic target is a 1-arylisoquinoline-3-carboxylate derivative, as alternative starting materials will not yield the desired regioisomeric product [1].

Chemical Biology: Development of Chemical Probes for PBR

As a precursor to 1-arylisoquinoline-3-carboxylates, ethyl 1-bromoisoquinoline-3-carboxylate is instrumental in the creation of chemical probes aimed at elucidating the biological roles of the peripheral benzodiazepine receptor [1]. The improved solubility of the final analogues in biological media, a design goal of the improved synthetic methodology, makes this pathway particularly valuable for probe development [1].

Advanced Organic Synthesis: Transition Metal-Mediated Transformations

Beyond medicinal chemistry, the compound's 1-bromo substitution enables participation in other cross-coupling manifolds, such as copper-mediated coupling with carboranes via Suzuki-Miyaura reactions [1]. This utility in materials chemistry or novel ligand design is a distinct advantage over non-halogenated or differently halogenated isoquinoline-3-carboxylates, which would require additional functionalization steps [1].

Procurement for Drug Discovery: Building Block with Defined Safety Profile

For procurement officers and lab managers, the well-documented safety profile (H302, H315, H319, H335; GHS07) [1] and established commercial purity (≥97-98%) reduce supply chain risk. This transparency is not always available for less common analogs, making ethyl 1-bromoisoquinoline-3-carboxylate a more reliable choice for projects requiring consistent, high-quality intermediates with predictable handling and shipping requirements [1].

Quote Request

Request a Quote for Ethyl 1-bromoisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.